N-(4-acetylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide
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Overview
Description
N-(4-acetylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The presence of both the acetylphenyl and quinazolinylsulfanyl groups in the molecule suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazoline core with thiol-containing compounds under suitable conditions.
Acetylation of the Phenyl Group: The final step involves the acetylation of the phenyl group using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinazoline derivatives.
Medicine: Potential therapeutic agent for diseases such as cancer, due to the known activity of quinazoline derivatives.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with various enzymes and receptors, modulating their activity. The presence of the sulfanyl group may enhance its binding affinity to certain targets, while the acetylphenyl group could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-(quinazolin-4-ylthio)acetamide: Similar structure but with a thioether linkage.
N-(4-acetylphenyl)-2-(quinazolin-4-ylamino)acetamide: Contains an amino group instead of a sulfanyl group.
N-(4-acetylphenyl)-2-(quinazolin-4-yloxy)acetamide: Contains an ether linkage.
Uniqueness
N-(4-acetylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is unique due to the presence of the sulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness may translate to different reactivity and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-12(22)13-6-8-14(9-7-13)21-17(23)10-24-18-15-4-2-3-5-16(15)19-11-20-18/h2-9,11H,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKGCSRZTHBUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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